Neohesperidin dihydrochalcone

説明

特性

IUPAC Name |

1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O15/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVGXXMINPYUHD-CUVHLRMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O15 | |

| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEOHESPERIDINE DIHYDROCHALCONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025706 | |

| Record name | Neohesperidin dihydrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Neohesperidin dihydrochalcone appears as off-white crystals or powder. Insoluble in water. (NTP, 1992), Off-white, odourless, crystalline powder. Approximately between 1 000 and 1 800 times as sweet as sucrose | |

| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEOHESPERIDINE DIHYDROCHALCONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Insoluble (<1 mg/ml) (NTP, 1992), Freely soluble in hot water, very slightly soluble in cold water, practically insoluble in ether and benzene | |

| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEOHESPERIDINE DIHYDROCHALCONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

20702-77-6 | |

| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neohesperidin dihydrochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20702-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neohesperidin dihydrochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020702776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neohesperidin dihydrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOHESPERIDIN DIHYDROCHALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X476D83QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

313 to 313 °F (NTP, 1992) | |

| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20729 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Neohesperidin Dihydrochalcone (NHDC) from Naringin

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Neohesperidin Dihydrochalcone (NHDC) is a high-intensity, low-calorie artificial sweetener and flavor enhancer derived from citrus flavonoids.[1] Its remarkable sweetness, approximately 1500-1800 times that of sucrose, combined with excellent bitterness-masking properties, makes it a valuable ingredient in the food, beverage, pharmaceutical, and animal feed industries.[1][2][3][4] This technical guide provides an in-depth exploration of the chemical synthesis of NHDC, with a primary focus on its derivation from naringin, an abundant bitter flavanone found in grapefruit and other citrus fruits. We will dissect the core chemical transformations, explain the causality behind experimental choices, provide detailed protocols, and outline methods for purification and analysis, offering a holistic view for professionals in research and development.

Introduction: The Chemistry of a Bitter-to-Sweet Transformation

The journey from the intensely bitter flavanone naringin to the intensely sweet NHDC is a fascinating example of targeted molecular modification. The synthesis is not a single reaction but a strategic two-step process at its core:

-

Isomerization: The starting material, naringin, must first be conceptually understood in relation to its isomer, neohesperidin. While both are flavanone glycosides, they differ in the linkage of their disaccharide moiety (neohesperidose). This structural nuance is critical, as the dihydrochalcone derived from naringin (Naringin Dihydrochalcone, NDC) is significantly less sweet (approx. 300 times sucrose) than NHDC.[4] Therefore, for true NHDC synthesis, the pathway implicitly involves the conversion of naringin to neohesperidin, or starts with neohesperidin itself, which is naturally present in bitter oranges (Citrus aurantium).[5]

-

Ring Opening and Reduction: The key transformation involves converting the flavanone structure of neohesperidin into a dihydrochalcone. This is achieved through alkaline-mediated opening of the heterocyclic C ring to form a chalcone, followed by the catalytic hydrogenation of the resulting α,β-unsaturated ketone.[2][6][7]

This guide will focus on the fundamental chemical principles that apply to converting both naringin and neohesperidin into their respective dihydrochalcones, clarifying the structural distinctions and process specifics.

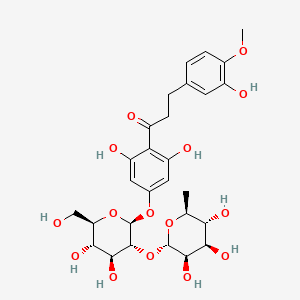

Diagram 1: Core Chemical Structures

Caption: Key molecular transformations from flavanone precursors to NHDC.

Mechanistic Deep Dive: The Rationale Behind the Synthesis

The conversion of a flavanone glycoside like neohesperidin into NHDC is a classic two-part chemical process. Understanding the "why" behind each step is critical for process optimization and control.

Step 1: Alkaline-Induced Ring Opening to a Chalcone

The initial step involves treating the starting material, neohesperidin, with a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[1][8]

-

Expertise & Causality: The flavanone structure contains a heterocyclic pyran ring. This ring is susceptible to opening under strongly alkaline conditions. The high pH facilitates the deprotonation of a key phenolic hydroxyl group, which initiates a rearrangement that cleaves the C-O bond in the pyran ring. This results in the formation of an open-chain α,β-unsaturated ketone structure known as a chalcone.[2] This step is crucial because the subsequent hydrogenation reaction specifically targets the double bond within this newly formed chalcone structure. The reaction is an equilibrium; a sufficiently high concentration of the strong base is necessary to drive the reaction toward the chalcone form.

Step 2: Selective Catalytic Hydrogenation

Once the chalcone intermediate is formed in the alkaline solution, it is subjected to catalytic hydrogenation.[6][9]

-

Expertise & Causality: This is a reduction reaction where molecular hydrogen (H₂) is added across the carbon-carbon double bond of the α,β-unsaturated ketone system. This saturation converts the chalcone into a dihydrochalcone. This specific structural change is directly responsible for the dramatic shift from bitterness to intense sweetness.[4]

-

The Role of the Catalyst: A heterogeneous catalyst is essential for this step. Common choices include Raney nickel and palladium on carbon (Pd/C).[10][11]

-

Raney Nickel: A cost-effective and highly active catalyst, widely used in industrial applications. It is an alloy of aluminum and nickel, where the aluminum is leached out to create a high-surface-area, porous nickel catalyst.[10]

-

Palladium on Carbon (Pd/C): Often provides higher selectivity and can be more efficient, allowing for milder reaction conditions. It is also readily recycled, though the initial cost is higher. Studies have shown that with a neohesperidin-to-catalyst ratio of 4:1, Pd/C can achieve a productivity of nearly 99%.[11]

-

-

Trustworthiness & Self-Validation: The selectivity of the hydrogenation is a key self-validating aspect of this protocol. The catalysts are chosen for their ability to reduce the C=C double bond without affecting the aromatic rings or the carbonyl group under controlled conditions. The successful synthesis of a sweet-tasting product, confirmed by analytical methods, validates that the desired selective reduction has occurred.

Experimental Protocols & Process Parameters

The following protocols provide detailed, step-by-step methodologies. While the first protocol details the synthesis of NHDC from neohesperidin, the second outlines the analogous process for creating Naringin Dihydrochalcone (NDC) from naringin, illustrating the universality of the chemical method.

Protocol 1: Synthesis of this compound (NHDC)

This protocol is based on established laboratory methods.[10]

-

Preparation: In a suitable hydrogenation reactor, dissolve 18.9 g (0.030 mol) of neohesperidin in 90 mL of a 2 N sodium hydroxide solution.

-

Catalyst Addition: Add 1.2 g of activated Raney-nickel catalyst to the solution under constant stirring.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor (or maintain at normal pressure) and begin hydrogenation. The reaction is typically run for 15 hours at room temperature or slightly elevated temperatures (e.g., 40°C) to increase the rate.[8][10] Monitor the hydrogen uptake.

-

Catalyst Removal: Once the reaction is complete (indicated by the cessation of hydrogen uptake), depressurize the reactor and filter the solution to carefully remove the Raney-nickel catalyst.

-

Neutralization & Precipitation: Cool the clear filtrate in an ice bath. While stirring vigorously, slowly add 5 N hydrochloric acid to adjust the pH to approximately 6.0.[10] The NHDC product will precipitate as a white solid.

-

Isolation and Drying: Age the slurry in a refrigerator for 24-48 hours to maximize crystallization.[10] Collect the white precipitate by suction filtration, wash with cold water, and dry overnight in a vacuum oven.

Protocol 2: Synthesis of Naringin Dihydrochalcone (NDC)

This protocol follows the same chemical logic, starting with naringin.[12][13]

-

Preparation: Dissolve naringin in an appropriate volume of 5-10% sodium or potassium hydroxide solution.[13][14]

-

Catalyst Addition: Add a catalytic amount of Pd/C (e.g., 5-10% of the naringin mass).[13]

-

Hydrogenation: Perform the hydrogenation reaction under 0.60–0.70 MPa of hydrogen pressure for 5–8 hours.[13]

-

Workup: Following catalyst filtration, neutralize the solution with acid to induce precipitation of NDC.

-

Isolation: Isolate the product via filtration, wash with water, and dry.

Data Summary: Comparative Synthesis Parameters

| Parameter | NHDC Synthesis[8][10] | NDC Synthesis[13] | Causality / Rationale |

| Starting Material | Neohesperidin | Naringin | Structural isomer; determines the final product (NHDC vs. NDC). |

| Base | 2N NaOH (approx. 8%) | 5-10% Alkali Lye | Strong base required to open the flavanone ring to form the chalcone. |

| Catalyst | Raney Nickel | Pd/C | Heterogeneous catalyst provides a surface for selective C=C bond reduction. |

| Catalyst Loading | ~6.3% (w/w) | 5-10% (w/w) | Affects reaction rate and cost; must be optimized for efficiency. |

| Pressure | Normal Pressure | 0.60-0.70 MPa | Higher pressure increases hydrogen concentration, accelerating the reaction. |

| Temperature | Room Temp to 40°C | Ambient | Balances reaction rate against potential side reactions or degradation. |

| Reaction Time | ~15 hours | 5-8 hours | Dependent on temperature, pressure, and catalyst activity. |

| Typical Yield | ~95% | 83-85% | Reflects the efficiency of the conversion and isolation process. |

Purification, Analysis, and Quality Control

Ensuring the purity and identity of the final product is paramount, especially for applications in food and pharmaceuticals.

-

Purification: The primary method for purification is recrystallization . A crude product can be dissolved in a hot solvent, typically an ethanol/water mixture, and allowed to cool slowly.[8] As the solution cools, the solubility of the NHDC decreases, and it crystallizes out, leaving impurities behind in the solvent.

-

Authoritative Analysis (HPLC): The gold standard for determining the purity and concentration of NHDC is High-Performance Liquid Chromatography (HPLC) .[15][16]

-

Methodology: A sample is dissolved and injected into an HPLC system equipped with a C18 column. A mobile phase, often a gradient of methanol and water, is used to separate the components.[15]

-

Detection: A UV detector set to a wavelength of approximately 282 nm is used for quantification.[16] The identity of the NHDC peak can be confirmed by comparing its retention time to a certified reference standard and by using a photodiode-array detector to match the UV spectrum.

-

-

Structural Confirmation: For research and development, techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to unequivocally confirm the chemical structure of the synthesized product.[12]

Diagram 2: Generalized Synthesis & Purification Workflow

Caption: A step-by-step workflow for the synthesis and purification of dihydrochalcones.

Conclusion

The synthesis of this compound from citrus-derived flavanones is a well-established and efficient chemical process rooted in the fundamental principles of organic chemistry. The transformation from a bitter precursor to a high-intensity sweetener is achieved through a controlled, two-stage process of alkaline-induced ring-opening followed by selective catalytic hydrogenation. For professionals in the field, mastery of this process lies not just in executing the protocol but in understanding the causality behind each step—the choice of base, the selection of the catalyst, and the conditions for hydrogenation. By leveraging robust purification techniques and authoritative analytical methods like HPLC, researchers can consistently produce high-purity NHDC, unlocking its vast potential as a premier sweetener and flavor modulator for a new generation of consumer and pharmaceutical products.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic engineering of plant cells for biotransformation of hesperedin into neohesperidin, a substrate for production of the low-calorie sweetener and flavor enhancer NHDC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound and this compound-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C28H36O15 | CID 30231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - CD Formulation [formulationbio.com]

- 8. CN110950747A - Synthesis method of hesperetin dihydrochalcone - Google Patents [patents.google.com]

- 9. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. Effect of Pd/C on neohesperidin dihydrochalcones synthesis [manu61.magtech.com.cn]

- 12. Optimization of Naringin Extraction, Synthesis of Dihydrochalcone and Its Effects on Reducing Blood Lipid Levels In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN103772455A - Preparation process of naringin dihydrochalcone - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. [Determination of this compound and naringin dihydrochalcone in feeds by solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Determination of this compound in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of neohesperidin dihydrochalcone

An In-depth Technical Guide to the Discovery and History of Neohesperidin Dihydrochalcone (NHDC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (NHDC), a semisynthetic intense sweetener and flavor modifier, emerged from a quest to solve a practical problem in the citrus industry: bitterness. This technical guide provides a comprehensive exploration of the discovery, chemical synthesis, sensory properties, and molecular mechanism of NHDC. It details the pivotal research in the 1960s that transformed a bitter flavonoid into a potent sweetener, outlines the chemical methodology for its synthesis, presents its unique sensory profile through quantitative data, and elucidates its interaction with the human sweet taste receptor. This document serves as a technical resource for scientists in food chemistry, sensory science, and pharmacology, offering field-proven insights into the science and application of this versatile compound.

The Serendipitous Discovery: From Bitterness to Intense Sweetness

The story of this compound (NHDC) begins not with a search for a new sweetener, but with a United States Department of Agriculture (USDA) research program in the 1960s aimed at mitigating the bitterness of citrus juices.[1][2] The primary culprits behind this bitterness were flavonoid glycosides, such as naringin in grapefruit and neohesperidin in the bitter orange (Citrus aurantium).[1][3]

At the USDA's Fruit and Vegetable Chemistry Laboratory in Pasadena, California, scientists R.M. Horowitz and B. Gentili were investigating the structure-taste relationships of these citrus flavonoids.[4][5] Their work was grounded in the observation that the specific sugar moiety attached to the flavonoid aglycone was critical for bitterness. For instance, flavanones with a neohesperidose sugar group (like neohesperidin and naringin) are intensely bitter, whereas those with a rutinose group (like hesperidin) are tasteless.[6]

The key breakthrough came from exploring chemical modifications of these bitter compounds. The researchers hypothesized that altering the flavonoid's core structure could modulate its taste properties. They subjected the bitter neohesperidin to a two-step chemical transformation. First, they treated it with a strong base, such as potassium hydroxide (KOH), which opened the central heterocyclic ring of the flavanone structure to form a chalcone.[1][3] This intermediate compound, neohesperidin chalcone, is characterized by its vibrant orange color.[3]

The second and most crucial step was the catalytic hydrogenation of this chalcone. This reaction saturates a double bond in the open-chain structure, yielding a dihydrochalcone.[1][3][7] The result was a colorless, crystalline substance that, unexpectedly, was not bitter but intensely sweet. This new compound was named this compound (NHDC).[1] This serendipitous discovery marked a significant milestone, turning a problematic bitter compound into a valuable high-potency sweetener.

Chemical Synthesis and Structure-Activity Relationship

The conversion of a bitter flavanone into a sweet dihydrochalcone is a classic example of how subtle structural modifications can dramatically alter sensory perception. The synthesis of NHDC from its natural precursor, neohesperidin, is a robust and well-documented process.

The Chemical Transformation Pathway

The synthesis proceeds in two main stages: alkaline ring-opening followed by catalytic hydrogenation. The overall transformation is from a cyclic flavanone glycoside to a linear dihydrochalcone glycoside.

Caption: Chemical conversion pathway from Neohesperidin to NHDC.

Experimental Protocol for NHDC Synthesis

The following protocol is a representative method for the laboratory-scale synthesis of NHDC from neohesperidin. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize this compound from Neohesperidin.

Materials:

-

Neohesperidin (bitter precursor)

-

2 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

-

Raney-Nickel or Palladium on Carbon (Pd/C) catalyst

-

Hydrogen (H₂) gas source

-

5 N Hydrochloric Acid (HCl)

-

Ice bath

-

Filtration apparatus

-

High-vacuum drying system

Workflow Diagram:

Caption: Step-by-step experimental workflow for the synthesis of NHDC.

Procedural Causality:

-

Alkaline Dissolution: Dissolving neohesperidin in a strong base (NaOH or KOH) is not merely for solubilization. The alkaline environment is essential to catalyze the opening of the flavanone's central pyranone ring, converting it to the corresponding chalcone.[3][8] This is the critical step that linearizes the molecule.

-

Catalytic Hydrogenation: The addition of a catalyst like Raney-Nickel or Palladium is necessary for the reduction of the α,β-unsaturated ketone in the chalcone structure.[7][9] Hydrogen gas, in the presence of the catalyst, selectively adds across this carbon-carbon double bond, converting the chalcone to a dihydrochalcone without affecting other parts of the molecule.[9]

-

Neutralization and Crystallization: After hydrogenation, the solution is highly alkaline. Careful neutralization with acid (HCl) to a slightly acidic or neutral pH is performed.[9] This step is crucial because NHDC has lower solubility in this pH range compared to its salt form in high alkali, thus promoting its precipitation and crystallization out of the solution. Cooling further decreases solubility, maximizing the yield of the solid product.[9]

-

Purification: The final washing and drying steps are standard procedures to remove any residual soluble impurities and solvent, yielding a pure, white crystalline product.[9]

Structure-Activity Insights

The dramatic shift from bitterness to sweetness is dictated by the three-dimensional shape of the molecule and its interaction with taste receptors. The key structural features of dihydrochalcones responsible for sweetness include:

-

An A-ring with two ortho-hydroxyl groups.

-

A B-ring with a hydroxyl and a methoxy group in the 3- and 4-positions, respectively (the isovanillyl group).[10]

-

The flexible open-chain structure of the dihydrochalcone, which allows it to adopt the correct conformation to bind to the sweet taste receptor.

Sensory and Physicochemical Properties

NHDC is valued not just for its sweetness but for a unique combination of sensory and physical characteristics that make it suitable for a wide range of applications.

Quantitative Sensory Profile

The sensory properties of NHDC are distinct from sucrose and other high-potency sweeteners. Its profile is characterized by a delayed onset of sweetness and a lingering, sometimes licorice-like or menthol-like, aftertaste.[1][11][12]

| Property | Value / Description | Source(s) |

| Sweetness Potency | ~1500-1800x sucrose at threshold concentrations | [1][12][13] |

| ~340x sucrose on a weight-for-weight basis | [1][2] | |

| Detection Threshold | Approx. 1.35 µM (0.83 mg/L) | [14] |

| Taste Profile | Slow onset, lingering sweet aftertaste; may have licorice/menthol notes. | [1][11] |

| Synergistic Effects | Strong synergy with sweeteners like aspartame, acesulfame-K, and saccharin. | [1][12] |

| Flavor Modification | Potent bitterness masker; enhances "mouthfeel" and creaminess. | [1][12][13] |

Physicochemical Stability

A significant advantage of NHDC in product development is its stability under various processing conditions. Unlike some other sweeteners (e.g., aspartame), NHDC is highly stable to heat and across a wide pH range (acidic and basic conditions), making it suitable for baked goods, pasteurized beverages, and other applications requiring a long shelf life.[1]

Molecular Mechanism of Action: Interaction with the Sweet Taste Receptor

The perception of sweet taste is initiated by the binding of sweet molecules to a specific G protein-coupled receptor (GPCR) on the surface of taste receptor cells in the taste buds.[15] The human sweet taste receptor is a heterodimer composed of two protein subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[15][16]

Different sweeteners bind to different sites on this receptor complex. While sweeteners like aspartame and natural sugars bind primarily to the large, extracellular "Venus flytrap" domain (VFT) of the T1R2 subunit, NHDC has a distinct binding site.[15][17]

Extensive research, including mutational analysis and molecular modeling, has demonstrated that NHDC binds within the heptahelical transmembrane domain (TMD) of the T1R3 subunit.[15][17][18][19] This site is an allosteric binding pocket, meaning it is physically separate from the primary agonist binding sites in the VFT domains.

The binding of NHDC to the T1R3-TMD induces a conformational change in the receptor complex. This change mimics the effect of binding at the primary sites, triggering the downstream intracellular signaling cascade that leads to the perception of sweetness.

Sweet Taste Signaling Pathway

Caption: Simplified signaling pathway of sweet taste perception mediated by NHDC.

This allosteric binding mechanism explains some of NHDC's unique properties. For instance, its ability to synergize with other sweeteners can be attributed to the simultaneous binding of different molecules at distinct sites on the receptor, leading to a more potent overall activation. Furthermore, its binding to the T1R3 subunit, which is also a component of the umami (savory) taste receptor (T1R1/T1R3), may contribute to its flavor-enhancing properties.

Conclusion and Future Perspectives

The discovery of this compound is a compelling narrative of scientific inquiry turning an industrial challenge into a valuable solution. From its origins as a bitter flavonoid in citrus peel, NHDC has become a widely used, safe, and effective tool in the food, beverage, and pharmaceutical industries. Its high stability, intense sweetness, and unique flavor-modifying properties, particularly its ability to mask bitterness, ensure its continued relevance. Understanding its synthesis from natural precursors and its specific interaction with the T1R3 sweet taste receptor provides a solid scientific foundation for its current applications and for the future development of novel taste modifiers. As the demand for sugar reduction continues to grow, the insights gained from the study of NHDC will undoubtedly contribute to the rational design of the next generation of sweeteners and flavor enhancers.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. theingredientdatabase.wordpress.com [theingredientdatabase.wordpress.com]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. Phenolic glycosides of grapefruit: a relation between bitterness and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. R. M. Horowitz, “The Citrus Flavonoids,” In W. B. Sinclair, Ed., The Orange. Its Biochemistry and Physiology, University of California, Division of Agricultural Sciences, 1961, pp. 334-372. - References - Scientific Research Publishing [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound - CD Formulation [formulationbio.com]

- 12. NHDC [huasweet.com]

- 13. This compound, multi-task solution - Bordas S.A. [bordas-sa.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Functional characterization of the heterodimeric sweet taste receptor T1R2 and T1R3 from a New World monkey species (squirrel monkey) and its response to sweet-tasting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The binding site for this compound at the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

neohesperidin dihydrochalcone mechanism of sweet taste perception

An In-Depth Technical Guide to the Molecular Mechanism of Neohesperidin Dihydrochalcone (NHDC) in Sweet Taste Perception

Abstract

This compound (NHDC), a semi-synthetic intense sweetener derived from citrus, presents a unique sensory profile characterized by high sweetness potency, slow onset, and a lingering licorice-like aftertaste. Its interaction with the human sweet taste receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of T1R2 and T1R3 subunits, is fundamentally different from that of sugars and peptide-based sweeteners. This guide provides a comprehensive technical analysis of the molecular mechanisms underpinning NHDC's sweet taste perception. We will dissect the specific binding interactions of NHDC with the T1R3 transmembrane domain, elucidate the downstream intracellular signaling cascade, and detail the state-of-the-art experimental methodologies used to validate these findings. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this commercially significant flavor modulator.

Introduction to this compound (NHDC)

NHDC is an artificial sweetener produced through the catalytic hydrogenation of neohesperidin, a bitter flavanone glycoside naturally present in the peel of bitter oranges and other citrus fruits.[1][2][3] This chemical modification dramatically converts the intensely bitter precursor into a compound approximately 1500-1800 times sweeter than sucrose at threshold concentrations.[1]

Key Properties:

-

Chemical Structure: A dihydrochalcone glycoside.[4]

-

Sensory Profile: Characterized by a delayed sweetness onset and a persistent, licorice- or menthol-like aftertaste that limits its use as a standalone sweetener.[5][6]

-

Primary Applications: Due to its sensory characteristics and synergistic effects, NHDC is widely used as a flavor enhancer to improve mouthfeel, a bitterness masker for pharmaceuticals and functional foods, and in sweetener blends to achieve a more rounded, sugar-like profile.[1][7][8]

-

Stability: Unlike some peptide-based sweeteners, NHDC is highly stable under a wide range of pH values and elevated temperatures, making it suitable for processed foods and beverages with a long shelf life.[1]

-

Regulatory Status: NHDC is approved as a sweetener (E 959) in the European Union and is designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and the U.S. Food and Drug Administration (FDA) for its use as a sweetener and flavor ingredient.[1][7][9][10]

The Human Sweet Taste Receptor: A Multi-Ligand GPCR

The perception of sweet taste is primarily mediated by a single, complex receptor: a heterodimer of two Class C GPCRs, Taste Receptor Type 1 Member 2 (T1R2) and Member 3 (T1R3).[2][11][12] Each subunit possesses a modular structure crucial for its function:

-

Venus Flytrap Domain (VFD): A large, extracellular N-terminal domain that acts as the primary binding site for many sweeteners, including natural sugars and artificial sweeteners like aspartame.[2][11]

-

Cysteine-Rich Domain (CRD): Connects the VFD to the transmembrane domain and is implicated in binding sweet-tasting proteins.[13]

-

Seven-Transmembrane Domain (TMD): The heptahelical domain embedded in the cell membrane, which is critical for receptor activation and serves as a distinct binding site for allosteric modulators and certain sweeteners, including NHDC.[2][11]

A key feature of the T1R2/T1R3 receptor is its capacity to recognize a vast array of structurally diverse sweet compounds through multiple, distinct binding sites. This promiscuity explains the phenomena of sweetness synergy and modulation.[11][13][14]

Core Mechanism: NHDC's Unique Interaction with the T1R3 Transmembrane Domain

The mechanism of NHDC-induced sweetness diverges significantly from that of canonical sweeteners that bind to the VFD of the T1R2 subunit. Through a series of elegant molecular biology and functional studies, the binding site for NHDC has been unequivocally mapped to the transmembrane domain (TMD) of the T1R3 subunit .[2][5][11][15][16]

Evidence from Species Specificity and Chimeric Receptors

A pivotal observation was that NHDC activates the human sweet taste receptor but fails to activate its rodent homolog.[1][5][15][16] This species-dependent activity provided a powerful tool for investigation. The causality behind this difference was elucidated using chimeric receptors, where domains of the human and rat T1R2/T1R3 subunits were systematically swapped.

Experimental Rationale: By creating hybrid receptors (e.g., human VFD with rat TMD), researchers can isolate which specific receptor domain is necessary for a ligand's function.

The results were unambiguous: only chimeric receptors containing the heptahelical transmembrane domain of human T1R3 were activated by NHDC.[5] This demonstrated that the NHDC binding pocket resides within this specific region, not in the large extracellular domains targeted by many other sweeteners.

Identification of the NHDC Binding Pocket

Site-directed mutagenesis, coupled with functional cell-based assays, has identified a constellation of amino acid residues within the human T1R3-TMD that are critical for NHDC binding and receptor activation.[5][15][16] These studies revealed that the binding pocket is a complex site formed by residues from multiple transmembrane helices.

| Domain | Key Residues Implicated in NHDC Binding |

| Transmembrane Domains (TM 2-7) | Q637, S640, H641, Y699, T724, R725, S726, F730, W775, F778, L782, and others |

| Extracellular Loop 2 | H721 |

| A summary of key residues identified by Winnig et al. (2007) that influence the receptor's response to NHDC.[5] |

A Shared Site for Agonists, Antagonists, and Modulators

Further investigation revealed that the NHDC binding site within the T1R3-TMD is not exclusive. It physically overlaps with the binding sites for the artificial sweetener cyclamate and the potent sweet taste inhibitor lactisole.[5][15][16]

This spatial overlap has profound functional consequences:

-

Competitive Inhibition: Lactisole acts as a competitive inhibitor of NHDC- and cyclamate-induced sweetness. This means lactisole and NHDC directly compete for the same binding location on the T1R3-TMD.[5][16]

-

Allosteric Inhibition: In contrast, lactisole inhibits sweeteners like aspartame (which binds to the T1R2-VFD) in an allosteric , non-competitive manner. Lactisole binding to the T1R3-TMD induces a conformational change that reduces the receptor's ability to be activated by a ligand bound at a distant site.[5][16]

This model explains why NHDC is considered an ago-positive allosteric modulator (ago-PAM) ; it can activate the receptor on its own (agonist) and also positively modulate (enhance) the activity of other sweeteners that bind to different sites.[17][18][19]

Figure 1: Differential binding sites of sweeteners and inhibitors on the T1R2/T1R3 receptor.

The Post-Activation Signaling Cascade

The binding of NHDC to the T1R3-TMD stabilizes an active conformation of the T1R2/T1R3 receptor complex. This conformational change initiates a well-defined intracellular signaling cascade, common to most sweet stimuli, leading to neurotransmitter release.[20]

-

G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF) for the heterotrimeric G-protein gustducin . It catalyzes the exchange of GDP for GTP on the α-subunit (α-gustducin).[12]

-

PLCβ2 Activation: The GTP-bound α-gustducin dissociates from its βγ partners and activates the effector enzyme phospholipase C-β2 (PLCβ2) .[21]

-

IP₃ Generation: PLCβ2 cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃) .[21]

-

Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to its receptor (IP₃R3) on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ ions into the cytosol.[21]

-

TRPM5 Channel Gating: The subsequent sharp increase in intracellular Ca²⁺ concentration activates the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5) .[21]

-

Cell Depolarization & ATP Release: The opening of the TRPM5 channel allows an influx of Na⁺ ions, leading to the depolarization of the taste receptor cell. This depolarization, along with elevated Ca²⁺, triggers the release of ATP through the CALHM1/CALHM3 channel, which acts as the primary neurotransmitter for sweet, bitter, and umami tastes.[21]

-

Neural Signal Transmission: Released ATP activates P2X2/P2X3 purinergic receptors on afferent gustatory nerve fibers, transmitting the "sweet" signal to the gustatory cortex of the brain for perception.

Figure 2: Downstream signaling cascade following NHDC activation of the sweet taste receptor.

Key Experimental Protocols

The elucidation of NHDC's mechanism relies heavily on robust in vitro functional assays. The following protocols describe the core methodologies used in the field.

Protocol: Heterologous Expression and Calcium Imaging Assay

This is the cornerstone assay for quantifying sweet taste receptor activation.

Self-Validating Principle: The system's validity is confirmed by its specific response to known sweet ligands and the absence of a response in mock-transfected cells (which lack the receptor), ensuring that any observed signal is receptor-dependent.

Methodology:

-

Cell Culture: Maintain Human Embryonic Kidney 293T (HEK293T) cells, often those stably expressing a promiscuous G-protein like Gα16/gust44, in DMEM supplemented with 10% FBS, penicillin, and streptomycin at 37°C in a 5% CO₂ incubator.

-

Transient Transfection: Co-transfect the cells with expression plasmids encoding human T1R2 and human T1R3 using a suitable transfection reagent (e.g., Lipofectamine 2000). A control group ("mock") should be transfected with an empty vector. Incubate for 24-48 hours to allow for receptor expression.

-

Dye Loading: Aspirate the culture medium and wash the cells with a buffered salt solution (e.g., Hank's Balanced Salt Solution with HEPES). Incubate the cells with a Ca²⁺-sensitive fluorescent dye (e.g., 4 µM Fluo-4 AM) for 30-60 minutes at 37°C.

-

Stimulation and Data Acquisition: Place the 96-well plate containing the loaded cells into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading.

-

Ligand Addition: Add varying concentrations of NHDC (or other test compounds) to the wells.

-

Measurement: Immediately begin measuring fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) over time (typically 2-3 minutes). An increase in fluorescence corresponds to a rise in intracellular Ca²⁺, indicating receptor activation.

-

Data Analysis: The response is typically quantified as the peak fluorescence change over baseline (ΔF/F). Plot the response against the logarithm of the ligand concentration to generate a dose-response curve and calculate the EC₅₀ value.

Figure 3: Experimental workflow for a cell-based calcium imaging assay.

Protocol: Site-Directed Mutagenesis for Binding Site Mapping

Causality Principle: This technique directly tests the hypothesis that a specific amino acid is part of a functional site. By altering the residue and observing a loss or reduction of function (i.e., decreased response to NHDC), a causal link is established.

Methodology:

-

Mutant Plasmid Generation: Using a wild-type hTAS1R3 expression plasmid as a template, introduce point mutations at desired codons using a commercial site-directed mutagenesis kit (e.g., QuikChange II). For example, to test the role of F778, create a mutant like F778A (Phenylalanine to Alanine).

-

Sequence Verification: Sequence the entire mutated plasmid to confirm the desired mutation is present and that no unintended mutations were introduced.

-

Functional Assay: Co-transfect HEK293T cells with the wild-type hTAS1R2 plasmid and the mutant hTAS1R3 plasmid.

-

Comparative Analysis: Perform the calcium imaging assay as described in 5.1, testing the response of the mutant receptor to a full dose-response curve of NHDC.

-

Control for Expression: It is critical to confirm that the mutant receptor is expressed at similar levels to the wild-type receptor, typically via immunocytochemistry or Western blot, to ensure that a reduced response is due to impaired function and not reduced protein level.

-

Specificity Control: Test the mutant receptor's response to a sweetener that binds to a different site (e.g., aspartame). A functional response to aspartame confirms the receptor is properly folded and trafficked, indicating the defect is specific to NHDC interaction.[5]

Conclusion and Future Perspectives

The perception of sweetness from this compound is mediated by its direct binding to a specific pocket within the transmembrane domain of the T1R3 sweet taste receptor subunit. This interaction, distinct from that of most sugars and peptide sweeteners, triggers a canonical G-protein signaling cascade involving gustducin, PLCβ2, IP₃, and TRPM5, culminating in neurotransmitter release. The overlapping nature of the NHDC binding site with those for other modulators like cyclamate and lactisole provides a clear molecular basis for the competitive inhibition and allosteric modulation observed at the receptor level.

A detailed molecular understanding of the NHDC-T1R3 interaction provides a powerful template for the rational design of next-generation sweeteners and flavor modulators. Future research will likely focus on high-resolution structural determination of the T1R3-TMD in complex with NHDC to refine our understanding of the binding pocket. This knowledge can be leveraged to design novel dihydrochalcone analogs with improved sensory kinetics—such as a faster onset and reduced lingering—thereby creating more sugar-like, low-calorie sweetening solutions for the food, beverage, and pharmaceutical industries.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Neohesperidin DC—guide to artificial sweeteners [baynsolutions.com]

- 4. This compound | C28H36O15 | CID 30231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The binding site for this compound at the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Sweetener Book [sweetenerbook.com]

- 7. NHDC [huasweet.com]

- 8. nbinno.com [nbinno.com]

- 9. fda.gov [fda.gov]

- 10. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 11. Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. preparedfoods.com [preparedfoods.com]

- 13. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cube-biotech.com [cube-biotech.com]

- 15. researchgate.net [researchgate.net]

- 16. The binding site for this compound at the human sweet taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Activation of the TAS1R2+TAS1R3 Receptor by Neohesperidin Dihydrochalcone

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

The human sweet taste receptor, a heterodimer of TAS1R2 and TAS1R3 G-protein coupled receptors (GPCRs), is the primary sensor for a diverse array of sweet-tasting compounds. Neohesperidin dihydrochalcone (NHDC), a semi-synthetic intense sweetener, activates this receptor through a distinct mechanism involving allosteric modulation. This technical guide provides an in-depth exploration of the molecular interactions and downstream signaling events initiated by NHDC's binding to the TAS1R2+TAS1R3 receptor. We will delve into the structural basis of this interaction, the canonical signaling cascade, and detailed, field-proven methodologies for its study in a laboratory setting. This document is intended to serve as a comprehensive resource for researchers in taste biology, pharmacology, and drug development, offering both foundational knowledge and practical experimental guidance.

Introduction: The Architecture of Sweet Taste Perception

The perception of sweetness is initiated by the activation of a specialized receptor complex located in taste receptor cells on the tongue.[1] This receptor is a Class C GPCR, a family characterized by a large extracellular Venus flytrap domain (VFT), a cysteine-rich domain (CRD), and a seven-transmembrane (7TM) domain.[2][3] The functional sweet taste receptor is an obligate heterodimer, composed of two distinct subunits: Taste 1 Receptor Member 2 (TAS1R2) and Taste 1 Receptor Member 3 (TAS1R3).[2][4] This heterodimeric structure is crucial for the recognition of a wide variety of sweet compounds, from natural sugars to artificial sweeteners.[5][6]

The TAS1R2+TAS1R3 receptor possesses multiple ligand binding sites, which explains its ability to recognize a chemically diverse array of sweeteners.[7][8] While many sweeteners, such as aspartame and sucralose, bind to the VFT of the TAS1R2 subunit[8][9][10], others engage different domains of the receptor complex. This compound (NHDC) is a notable example of a sweetener that employs a distinct binding and activation mechanism, which will be the central focus of this guide.

Molecular Pharmacology of this compound (NHDC)

NHDC is an intense sweetener derived from neohesperidin, a flavonoid naturally occurring in bitter oranges. Its interaction with the human sweet taste receptor is species-specific, as it activates the human receptor but not its rodent ortholog.[11][12] This specificity has been instrumental in elucidating its unique mechanism of action.

The Allosteric Binding Site within the TAS1R3 Transmembrane Domain

Unlike sweeteners that bind to the extracellular VFT domains, NHDC interacts with a binding pocket located within the seven-transmembrane (heptahelical) domain of the TAS1R3 subunit.[11][12][13] This classifies NHDC as an ago-positive allosteric modulator (ago-PAM).[11] Its binding site is distinct from the orthosteric sites in the VFTs, and its activation of the receptor is contingent on the presence of the TAS1R2 subunit to form the functional heterodimer.

Mutational analysis and molecular modeling have identified a set of sixteen amino acid residues within transmembrane domains 2 through 7 and one in the second extracellular loop of human TAS1R3 that are critical for forming the NHDC binding pocket.[11][12] This binding pocket for NHDC partially overlaps with those of the sweetener cyclamate and the sweet taste inhibitor lactisole.[12][14] This overlap explains the competitive inhibition observed between NHDC and lactisole.[12][14]

Mechanism of Receptor Activation

The binding of NHDC to the TAS1R3 transmembrane domain induces a conformational change in the receptor complex, shifting it into an active state.[15] This allosteric modulation is thought to stabilize a "loose" conformation of the receptor, characterized by the separation of the VFT domains, which is a key step in receptor activation.[15] This differs from the activation mechanism of some other class C GPCRs where the VFTs are thought to remain associated in the active state.[15] The conformational change initiated at the TAS1R3 transmembrane domain is transmitted through the receptor structure to the intracellular loops, enabling the coupling and activation of downstream G-proteins.

The TAS1R2+TAS1R3 Signaling Cascade

Activation of the TAS1R2+TAS1R3 receptor by NHDC initiates a well-defined intracellular signaling cascade, culminating in neurotransmitter release and the perception of sweet taste.

G-Protein Coupling and Second Messenger Generation

The activated TAS1R2+TAS1R3 receptor couples to a heterotrimeric G-protein.[3] In taste receptor cells, this is primarily α-gustducin, a G-protein subunit closely related to the Gαi/o family.[1][16] Upon receptor activation, GDP is exchanged for GTP on the α-gustducin subunit, causing its dissociation from the βγ-subunits.

The activated G-protein, in turn, stimulates phospholipase Cβ2 (PLCβ2).[17] PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Mobilization and Neurotransmitter Release

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[2][18] This transient increase in intracellular calcium is a critical step in the signaling pathway. The elevated cytosolic Ca2+ concentration gates the opening of the transient receptor potential cation channel subfamily M member 5 (TRPM5).[18] The opening of this monovalent cation-selective channel leads to an influx of Na+ ions, causing depolarization of the taste receptor cell membrane.[2][18] This depolarization, along with the increased intracellular calcium, leads to the release of ATP through pannexin 1/calhm1/3 channels, which acts as the primary neurotransmitter to activate afferent nerve fibers and transmit the sweet taste signal to the brain.[2][18]

Signaling Pathway of TAS1R2+TAS1R3 Activation by NHDC

Caption: Canonical signaling pathway following NHDC binding.

Methodologies for Studying NHDC-Mediated TAS1R2+TAS1R3 Activation

Investigating the interaction between NHDC and the sweet taste receptor requires robust and reliable experimental systems. Cell-based assays are the cornerstone of this research, providing a controlled environment to dissect the molecular events.

Heterologous Expression Systems

The most common approach involves the heterologous expression of human TAS1R2 and TAS1R3 in a host cell line that does not endogenously express these receptors.[19] Human Embryonic Kidney 293 (HEK293) cells are widely used for this purpose due to their robust growth and high transfection efficiency.[19][20]

Key Considerations for Expression System Setup:

-

Cell Line: HEK293 or HEK293T cells are standard choices.

-

Expression Vectors: The coding sequences for human TAS1R2 and TAS1R3 are cloned into mammalian expression vectors (e.g., pcDNA series).[7]

-

Transfection: Transient transfection using lipid-based reagents (e.g., Lipofectamine) is common for rapid analysis. For long-term studies and high-throughput screening, generating a stable cell line co-expressing both subunits is preferable.[7][19]

-

G-Protein Co-expression: To amplify the signal, especially for receptors coupling to the Gαq/11 pathway, co-transfection with a promiscuous G-protein subunit like Gα16 or a chimeric G-protein such as Gα16gust44 is highly recommended.[21][22] This redirects the signaling through the PLC pathway, leading to a more robust calcium signal, which is the typical readout.

Functional Assay: Calcium Mobilization

The most direct and widely used method to measure the functional activation of the TAS1R2+TAS1R3 receptor is by monitoring changes in intracellular calcium concentration.[21][22][23]

Step-by-Step Protocol for a Calcium Mobilization Assay:

-

Cell Plating: Plate the HEK293T cells co-transfected with TAS1R2, TAS1R3, and Gα16gust44 into a 96-well, black-walled, clear-bottom plate. Allow cells to adhere and grow for 24-48 hours.

-

Dye Loading: Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or the GCaMP5G biosensor) for 30-60 minutes at 37°C.[7]

-

Washing: Gently wash the cells to remove excess dye.

-

Compound Addition: Use a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation) to measure the baseline fluorescence.[24] Inject a solution of NHDC at various concentrations and continue to record the fluorescence signal over time.

-

Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the NHDC concentration to generate a dose-response curve. From this curve, key pharmacological parameters can be determined.

| Parameter | Description | Typical Value for NHDC |

| EC₅₀ | The concentration of agonist that produces 50% of the maximal response. | ~1-10 µM |

| Eₘₐₓ | The maximum response achievable with the agonist. | Normalized to 100% |

| Hill Slope | Describes the steepness of the dose-response curve. | ~1.0 - 1.5 |

Note: EC₅₀ values can vary depending on the specific cell line, expression levels, and assay conditions.[14]

Experimental Workflow for Calcium Mobilization Assay

Caption: A typical workflow for assessing NHDC activity.

Conclusion and Future Directions

The activation of the TAS1R2+TAS1R3 receptor by this compound represents a fascinating case of allosteric modulation within the realm of GPCRs. Understanding this mechanism not only provides fundamental insights into the biology of taste perception but also offers a template for the rational design of novel sweeteners and taste modulators. The methodologies described herein provide a robust framework for researchers to explore this system, from basic receptor pharmacology to high-throughput screening for new chemical entities. Future research, leveraging techniques like cryo-electron microscopy and advanced molecular dynamics simulations, will further illuminate the precise conformational changes induced by NHDC and other allosteric modulators, paving the way for the next generation of taste science and food technology.

References

- 1. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure, function, and signaling of taste G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mechanisms for Sweetness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation mechanism of the G protein-coupled sweet receptor heterodimer with sweeteners and allosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The binding site for this compound at the human sweet taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. The binding site for this compound at the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural and functional studies uncover the mechanism behind sweet taste - St. Jude Children’s Research Hospital [stjude.org]

- 16. researchgate.net [researchgate.net]

- 17. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Human TAS1R3 and TAS1R2 co-expressing cell line (HEK293) - accegen [accegen.com]

- 20. researchgate.net [researchgate.net]

- 21. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Structure and activation mechanism of human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources of Neohesperidin and its Conversion to NHDC

Abstract

Neohesperidin is a flavanone glycoside naturally present in certain citrus fruits, exhibiting notable bitterness.[1][2] Its true value in the industrial sector is realized upon its conversion to Neohesperidin Dihydrochalcone (NHDC), a potent, low-calorie sweetener and flavor enhancer.[3][4] This technical guide provides a comprehensive overview of the primary natural sources of neohesperidin, details established methodologies for its extraction, and presents a thorough examination of the chemical and enzymatic pathways for its conversion to NHDC. The document is intended for researchers, scientists, and professionals in the fields of drug development, food science, and biotechnology who are engaged in the study and application of flavonoids and high-intensity sweeteners.

Introduction: The Flavonoid Neohesperidin and its High-Value Derivative, NHDC

Neohesperidin is a naturally occurring flavonoid, specifically a flavanone glycoside, found predominantly in citrus species.[2][5] While it possesses inherent bioactivities, including antioxidant and anti-inflammatory properties, its intensely bitter taste limits its direct application in the food and pharmaceutical industries.[2][6]

The significance of neohesperidin lies in its role as a precursor to this compound (NHDC). NHDC is a semi-synthetic, high-intensity sweetener, approximately 1500-1800 times sweeter than sucrose, with a low caloric value.[7] Discovered in the 1960s during research to minimize bitterness in citrus juices, NHDC is now widely used as a sweetener, flavor enhancer, and bitterness masking agent in a variety of products, including beverages, confectionery, dairy products, and pharmaceuticals.[1][8] Its production is a critical process that begins with the efficient extraction of neohesperidin from its natural sources.

Natural Sources and Extraction of Neohesperidin

The primary and most commercially viable source of neohesperidin is the bitter orange, Citrus aurantium.[8][9] While other citrus fruits contain flavonoids, the concentration of neohesperidin is particularly high in the peel and fruitlets of the bitter orange.[8][10]

2.1. Botanical Distribution

Neohesperidin is found in various parts of citrus plants, with the highest concentrations typically located in the peel (flavedo and albedo) and immature fruits.[8][10] The distribution can be influenced by factors such as the specific cultivar, degree of ripeness, and environmental growing conditions.

| Citrus Species | Plant Part | Relative Neohesperidin Content |

| Citrus aurantium (Bitter Orange) | Peel, Fruitlet | High |

| Citrus sinensis (Sweet Orange) | Peel | Low to Moderate |

| Citrus paradisi (Grapefruit) | Peel | Low |

| Citrus limon (Lemon) | Peel | Very Low |

2.2. Extraction Methodologies

The extraction of neohesperidin from citrus peel is a crucial first step in the production of NHDC. The choice of extraction method is dictated by factors such as yield, purity, cost-effectiveness, and environmental impact.

2.2.1. Solvent Extraction Protocol

A common and effective method for extracting neohesperidin involves the use of alkaline solutions followed by acid precipitation.

Step-by-Step Protocol:

-

Preparation of Raw Material: Fresh or dried peels of Citrus aurantium are ground into a fine powder to increase the surface area for extraction.

-

Alkaline Extraction: The powdered peel is suspended in an alkaline solution (e.g., calcium hydroxide or sodium hydroxide) and agitated for a specified period. The alkaline conditions facilitate the solubilization of the phenolic compounds, including neohesperidin.

-

Filtration: The mixture is filtered to separate the solid plant material from the liquid extract.

-

Acid Precipitation: The pH of the filtrate is adjusted to the isoelectric point of neohesperidin using an acid (e.g., hydrochloric acid or sulfuric acid). This causes the neohesperidin to precipitate out of the solution.

-

Isolation and Purification: The precipitate is collected by centrifugation or filtration, washed with water to remove impurities, and then dried. Further purification can be achieved through recrystallization from a suitable solvent such as methanol or ethanol.[10]

Causality: The use of an alkaline medium is critical for the efficient extraction of flavonoids like neohesperidin due to their acidic phenolic hydroxyl groups, which are deprotonated in a basic environment, leading to the formation of water-soluble phenolates. Subsequent acidification neutralizes these phenolates, causing the less soluble protonated form of neohesperidin to precipitate.

Conversion of Neohesperidin to NHDC: A Two-Step Transformation

The conversion of the bitter-tasting neohesperidin into the intensely sweet NHDC is a cornerstone of its industrial application. This transformation is typically achieved through a two-step chemical process involving alkaline treatment followed by catalytic hydrogenation.[1][11]

3.1. Chemical Synthesis Pathway

The most widely employed industrial method for NHDC synthesis involves a chemical pathway.

Step 1: Alkaline Ring-Opening (Chalcone Formation)

In the first step, neohesperidin is treated with a strong base, such as potassium hydroxide or sodium hydroxide.[1] This alkaline environment catalyzes the opening of the heterocyclic pyran ring of the flavanone structure, resulting in the formation of a chalcone intermediate.[12]

Step 2: Catalytic Hydrogenation

The second step involves the catalytic hydrogenation of the chalcone intermediate.[1] The double bond in the α,β-unsaturated ketone system of the chalcone is selectively reduced in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere.[13][14] This reduction yields the final product, this compound (NHDC).

Caption: Chemical synthesis of NHDC from neohesperidin.

3.1.1. Detailed Experimental Protocol for Chemical Synthesis

The following protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of NHDC from neohesperidin.

-

Ring-Opening Reaction:

-

Dissolve a known quantity of neohesperidin in a 1-2 M solution of sodium hydroxide or potassium hydroxide.

-

Stir the mixture at room temperature for a period of 2 to 4 hours to ensure complete conversion to the chalcone form. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Catalytic Hydrogenation:

-

Transfer the alkaline solution of the neohesperidin chalcone to a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (5-10% w/w) or Raney nickel.

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm) and maintain vigorous stirring.

-

The reaction is typically carried out at room temperature or slightly elevated temperatures (30-50°C) for 12-24 hours. The uptake of hydrogen can be monitored to determine the reaction's completion.

-

-

Product Isolation and Purification:

-

After the reaction is complete, carefully filter the mixture to remove the catalyst.

-

Neutralize the filtrate to a pH of approximately 6-7 with a suitable acid (e.g., hydrochloric acid), which will cause the NHDC to precipitate.

-

Cool the solution in an ice bath to maximize precipitation.

-

Collect the white, crystalline NHDC precipitate by filtration.

-

Wash the product with cold water to remove any residual salts.

-

Dry the purified NHDC under vacuum.

-

Self-Validating System: Each step of this protocol includes a method for monitoring its completion. The ring-opening can be verified by TLC, and the hydrogenation by monitoring hydrogen uptake. The final product's purity can be assessed using High-Performance Liquid Chromatography (HPLC).[15][16]

3.2. Emerging Enzymatic and Microbial Conversion Methods

While chemical synthesis is the established method, research into more sustainable and "greener" alternatives has led to the exploration of enzymatic and microbial conversion pathways.

3.2.1. Yeast-Mediated Hydrogenation

Recent studies have demonstrated the potential of using whole-cell yeast catalysis for the hydrogenation of the neohesperidin chalcone to NHDC. This biocatalytic approach offers several advantages over traditional chemical hydrogenation, including milder reaction conditions, enhanced safety, and the use of more cost-effective catalysts.[17]

3.2.2. Metabolic Engineering Approaches

Metabolic engineering of microorganisms like Escherichia coli and plant cell cultures presents a promising avenue for the de novo biosynthesis of neohesperidin and its subsequent conversion to NHDC.[4][18] By introducing and optimizing the necessary biosynthetic pathways, these microbial factories could provide a sustainable and scalable production platform for NHDC, potentially bypassing the need for extraction from citrus sources.[19]

Analytical Techniques for Quality Control

Rigorous analytical methods are essential for the identification, quantification, and quality control of both neohesperidin and NHDC throughout the extraction and conversion processes.

| Analytical Technique | Application | Principle |

| High-Performance Liquid Chromatography (HPLC) | Quantification and purity assessment of neohesperidin and NHDC.[15][16][20] | Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. Detection is typically achieved using a UV detector.[16] |

| Thin-Layer Chromatography (TLC) | Monitoring the progress of chemical reactions (e.g., ring-opening of neohesperidin).[11] | Separation of components based on their differential migration on a stationary phase (e.g., silica gel) carried by a mobile phase. |

| Mass Spectrometry (MS) | Structural confirmation and identification of neohesperidin, NHDC, and any intermediates or byproducts. | Measurement of the mass-to-charge ratio of ionized molecules, providing information about their molecular weight and structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of neohesperidin and NHDC. | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. |

Conclusion and Future Perspectives